Lipophilicity Comparison vs. 2-(Trifluoromethyl)indole
3-Methyl-2-(trifluoromethyl)-1H-indole exhibits significantly higher lipophilicity compared to its des-methyl analog, 2-(trifluoromethyl)indole, as quantified by calculated LogP values. The target compound has a LogP of 3.4951 [1], while the comparator 2-(trifluoromethyl)indole has a LogP of 3.1867 [2]. This difference of approximately 0.31 log units translates to a roughly two-fold increase in partition coefficient, impacting membrane permeability, solubility, and protein binding characteristics.
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 3.4951 |
| Comparator Or Baseline | 2-(Trifluoromethyl)indole (CAS 51310-54-4): 3.1867 |
| Quantified Difference | ΔLogP = +0.3084 |
| Conditions | Predicted values from chemical databases |
Why This Matters
Higher lipophilicity influences compound absorption, distribution, metabolism, and excretion (ADME) profiles, making this analog potentially more suitable for targets requiring increased membrane penetration.
- [1] Molbase. 3-Methyl-2-(trifluoromethyl)-1H-indole. Compound Data Sheet. View Source
- [2] Molbase. 2-(Trifluoromethyl)-1H-indole. Compound Data Sheet. View Source
